![molecular formula C9H11ClO2 B1345632 Ethanol, 2-(4-chloro-m-tolyl)- CAS No. 705-82-8](/img/structure/B1345632.png)
Ethanol, 2-(4-chloro-m-tolyl)-
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “Ethanol, 2-(4-chloro-m-tolyl)-” often involves the use of tolyl groups . These groups are functional groups related to toluene and are commonly found in the structure of diverse chemical compounds . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Scientific Research Applications
Biotransformation for Drug Synthesis
A notable application of Ethanol, 2-(4-chloro-m-tolyl)-, is its use as a chiral intermediate in the synthesis of pharmaceuticals. Research has demonstrated the potential of bacterial strains in the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a process critical for producing antifungal agents like Miconazole. This process, utilizing Acinetobacter sp., shows high enantioselectivity and conversion efficiency, highlighting a novel route for drug synthesis that is environmentally friendly and cost-effective (Miao, Liu, He, & Wang, 2019).
Catalytic Activity in Asymmetric Reduction
Another study focused on the efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol by using permeabilized whole cells of Candida ontarioensis. This compound is a key intermediate in the production of β-adrenoceptor receptor agonists. The study showcased a method to achieve high yield and enantiomeric excess of the product through microbial catalysis, offering a practical and high-efficiency approach for preparing important chiral intermediates (Ni, Zhang, & Sun, 2012).
Green Chemistry and Environmental Applications
The use of Ethanol, 2-(4-chloro-m-tolyl)-, extends to green chemistry applications, where its synthesis and application processes emphasize environmental sustainability. For instance, the development of a practical enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, showcases the use of ketoreductase for bioreduction with high conversion and enantiomeric excess. This process exemplifies the integration of green chemistry principles in pharmaceutical manufacturing, reducing safety risks and environmental impact (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Analytical Chemistry and Material Science
In analytical chemistry, the reactivity and properties of Ethanol, 2-(4-chloro-m-tolyl)-, and its derivatives have been studied to understand their interactions and potential applications in material science. For example, the synthesis and characterization of new silicon-based, fluoride cleavable oxycarbonyl protecting groups derived from 2-(triphenylsilyl)ethanol demonstrate the compound's utility in developing novel materials and chemical processes that are orthogonal to traditional methods (Golkowski & Ziegler, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Ethanol, 2-(4-chloro-m-tolyl)-, also known as 2-(4-chloro-3-methylphenoxy)ethanol, is a chemical compound with diverse scientific applications , suggesting that Ethanol, 2-(4-chloro-m-tolyl)- may have a similar multi-target action.
Mode of Action
These effects can range from antiviral, anti-inflammatory, and anticancer activities to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGKWFAIEHHYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220770 | |
Record name | Ethanol, 2-(4-chloro-m-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
705-82-8 | |
Record name | Ethanol, 2-(4-chloro-m-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(4-chloro-m-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-CHLORO-META-TOLYLOXY)-ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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